molecular formula C10H4F11N3O5S2 B12462189 4-Cyano-N-pentafluoroethoxypyridinium triflimide

4-Cyano-N-pentafluoroethoxypyridinium triflimide

Cat. No.: B12462189
M. Wt: 519.3 g/mol
InChI Key: UUDMPXRGJSAMLG-UHFFFAOYSA-N
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Description

4-Cyano-N-pentafluoroethoxypyridinium triflimide is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a bench-stable trifluoromethoxylation reagent developed in the Togni lab, primarily used for arene C-H functionalization under visible-light irradiation .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-pentafluoroethoxypyridinium triflimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include photocatalysts and visible light. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound are trifluoromethoxy ethers, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Cyano-N-pentafluoroethoxypyridinium triflimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyano-N-pentafluoroethoxypyridinium triflimide involves the cleavage of the N-O bond under visible-light irradiation, resulting in the formation of an OCF3 radical. This radical is capable of arene C-H functionalization, leading to the formation of trifluoromethoxy ethers . The molecular targets and pathways involved in this process are primarily related to the activation of the arene C-H bond and the subsequent formation of the trifluoromethoxy ether product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N-pentafluoroethoxypyridinium triflimide is unique due to its bench stability and its ability to facilitate trifluoromethoxylation reactions under mild conditions. Its development in the Togni lab has provided researchers with a valuable tool for the functionalization of arenes, making it a standout compound in the field of organic synthesis .

Properties

Molecular Formula

C10H4F11N3O5S2

Molecular Weight

519.3 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-(1,1,2,2,2-pentafluoroethoxy)pyridin-1-ium-4-carbonitrile

InChI

InChI=1S/C8H4F5N2O.C2F6NO4S2/c9-7(10,11)8(12,13)16-15-3-1-6(5-14)2-4-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1

InChI Key

UUDMPXRGJSAMLG-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C#N)OC(C(F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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